

In-Depth Technical Guide: LDN-209929 Dihydrochloride Inhibition of Haspin Kinase

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Compound of Interest		
Compound Name:	LDN-209929 dihydrochloride	
Cat. No.:	B15606589	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of **LDN-209929 dihydrochloride** against haspin kinase. It includes quantitative data on its potency, detailed experimental methodologies for assessing its inhibitory action, and a visualization of the relevant biological pathway.

Core Data: Inhibitory Potency of LDN-209929 Dihydrochloride

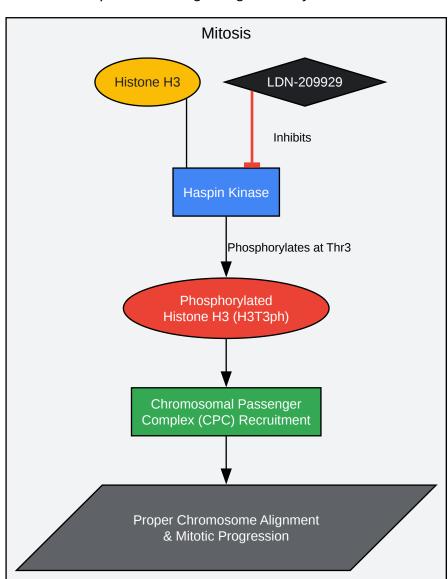
LDN-209929 dihydrochloride has been identified as a potent and selective inhibitor of haspin kinase. The half-maximal inhibitory concentration (IC50) value, a key measure of its potency, is detailed below. This compound demonstrates significant selectivity for haspin over other kinases, such as DYRK2.

Compound	Target Kinase	IC50 Value	Notes
LDN-209929 dihydrochloride	Haspin Kinase	55 nM	A potent and selective inhibitor.[1][2][3][4][5]
LDN-209929 dihydrochloride	DYRK2	9.9 μΜ	Demonstrates 180- fold selectivity for Haspin over DYRK2. [2][3]



Haspin Kinase Signaling Pathway

Haspin is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Its primary known function is the phosphorylation of histone H3 at the threonine 3 position (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase and the regulation of sister chromatid cohesion. The inhibition of haspin kinase by compounds like LDN-209929 disrupts these mitotic processes, making it a target of interest in oncology research.



Haspin Kinase Signaling Pathway in Mitosis

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Caption: Haspin kinase phosphorylates Histone H3, a key step for mitotic progression.

Experimental Protocols for IC50 Determination

The IC50 value of LDN-209929 against haspin kinase can be determined using various biochemical assay formats. The two most common methods are the radiometric assay, which directly measures the incorporation of a radiolabeled phosphate, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a high-throughput method.

Radiometric Kinase Assay (Dot Blot)

This method is often considered the "gold standard" for its direct measurement of kinase activity.

Materials:

- Recombinant Haspin Kinase
- Histone H3 protein or a peptide substrate (e.g., H3(1-21))
- LDN-209929 dihydrochloride
- [y-33P]ATP or [y-32P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- P81 phosphocellulose paper
- Wash buffer (e.g., 75 mM phosphoric acid)
- Scintillation counter

Workflow:





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Caption: Workflow for determining haspin kinase inhibition using a radiometric assay.

Procedure:

- Reaction Setup: In a microplate, combine the recombinant haspin kinase, the histone H3 substrate, and the kinase reaction buffer.
- Inhibitor Addition: Add LDN-209929 dihydrochloride at a range of concentrations to the wells. Include a control with DMSO (the vehicle for the inhibitor).
- Initiation: Start the kinase reaction by adding [y-33P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
- Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
- Washing: Wash the P81 paper multiple times with the wash buffer to remove any unincorporated radiolabeled ATP.
- Quantification: Measure the amount of incorporated radioactivity on the dried P81 paper using a scintillation counter.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.



Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a homogeneous assay format well-suited for high-throughput screening.

Materials:

- Recombinant Haspin Kinase
- Biotinylated Histone H3 peptide substrate (e.g., H3(1-21)-biotin)
- LDN-209929 dihydrochloride
- ATP
- Kinase reaction buffer
- Stop/Detection Buffer containing EDTA, a Europium-labeled anti-phospho-H3T3 antibody (donor fluorophore), and Streptavidin-Allophycocyanin (APC) (acceptor).

Workflow:



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Caption: Workflow for determining haspin kinase inhibition using a TR-FRET assay.

Procedure:

 Reaction Setup: In a suitable microplate (e.g., 384-well), combine the haspin kinase, biotinylated H3 peptide substrate, and kinase buffer.



- Inhibitor Addition: Add LDN-209929 dihydrochloride across a range of concentrations.
 Include a DMSO control.
- Initiation: Start the reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and initiate detection by adding the Stop/Detection Buffer. The EDTA in the buffer chelates Mg²⁺, stopping the kinase activity. The Europium-labeled antibody binds to the phosphorylated H3 peptide, and the Streptavidin-APC binds to the biotin tag, bringing the donor and acceptor fluorophores into close proximity.
- Signal Development: Incubate the plate for another period (e.g., 60 minutes) to allow for the binding events to reach equilibrium.
- Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the percentage
 of inhibition (based on the change in the FRET ratio) against the logarithm of the inhibitor
 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
 value.

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